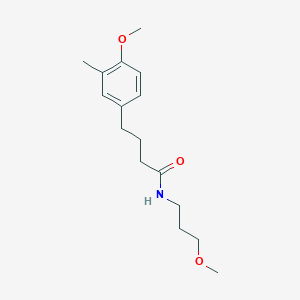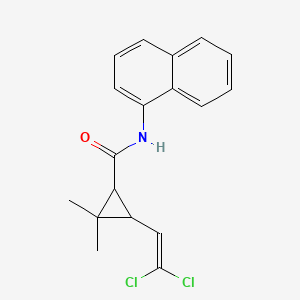
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide, also known as MMMPB, is a chemical compound that belongs to the family of phenylacetamides. It is a synthetic compound that has shown potential in scientific research as a novel psychoactive substance. MMMPB has been found to exhibit stimulant-like effects and has been investigated for its potential use in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide is not fully understood. However, it is believed to act on the dopamine and norepinephrine systems in the brain, which are involved in regulating mood, attention, and movement. This compound has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity and improve cognitive function in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain. However, the long-term effects of this compound on the brain and other organs are not fully understood.
実験室実験の利点と制限
One advantage of using 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide in lab experiments is its potential as a novel psychoactive substance. It may have unique properties that could lead to the development of new treatments for neurological disorders. However, the use of this compound in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs.
将来の方向性
There are several future directions for research on 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide. One area of interest is its potential use in the treatment of Parkinson's disease and other movement disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and other organs. Finally, research is needed to develop safer and more effective treatments for neurological disorders using this compound and other novel psychoactive substances.
In conclusion, this compound is a synthetic compound that has shown potential in scientific research as a novel psychoactive substance. It has been investigated for its potential use in the treatment of various neurological disorders and has been found to exhibit stimulant-like effects. This compound may have unique properties that could lead to the development of new treatments for neurological disorders. However, its use in lab experiments is limited by its potential for abuse and its unknown long-term effects on the brain and other organs. Further research is needed to determine the safety and efficacy of this compound as a treatment for neurological disorders.
合成法
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide involves a series of chemical reactions. The starting material for the synthesis is p-anisaldehyde, which is reacted with methylamine to form 4-methoxy-3-methylphenylacetone. This intermediate is then reacted with 3-methoxypropylamine in the presence of a reducing agent to yield this compound.
科学的研究の応用
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide has been investigated for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. It has been found to exhibit stimulant-like effects and may have potential as a cognitive enhancer. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
特性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-12-14(8-9-15(13)20-3)6-4-7-16(18)17-10-5-11-19-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPCEXWCHPTROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014564.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5014572.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5014580.png)

![2-(4-chlorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5014593.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5014597.png)

![17-(2-biphenylyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5014613.png)
![N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5014618.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5014658.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)